molecular formula C12H7N3O4 B1606591 1,6-Dinitrocarbazole CAS No. 3062-57-5

1,6-Dinitrocarbazole

Cat. No.: B1606591
CAS No.: 3062-57-5
M. Wt: 257.2 g/mol
InChI Key: MEFATMTVUAOEJH-UHFFFAOYSA-N
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Description

1,6-Dinitrocarbazole is an organic compound with the molecular formula C₁₂H₇N₃O₄. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structures. This compound is characterized by the presence of two nitro groups attached to the carbazole ring at positions 1 and 6. Carbazole derivatives, including this compound, are of significant interest due to their unique electronic and optical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dinitrocarbazole can be synthesized through a multi-step process involving the nitration of carbazole. One common method involves the chlorination of carbazole at positions 3 and 6, followed by nitration at positions 1 and 8. This process yields 3,6-dichloro-1,8-dinitrocarbazole, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include the use of nitrating agents such as nitric acid and sulfuric acid, along with temperature control and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dinitrocarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dinitrocarbazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dinitrocarbazole is unique due to the specific positioning of its nitro groups, which influences its electronic properties and reactivity. This positioning makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .

Properties

IUPAC Name

1,6-dinitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFATMTVUAOEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031243
Record name 1,6-Dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3062-57-5, 108625-05-4
Record name 1,6-Dinitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitrocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dinitro-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dinitrocarbazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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